molecular formula C25H26ClNO4 B5012597 2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4-methoxyphenol

2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4-methoxyphenol

Cat. No. B5012597
M. Wt: 439.9 g/mol
InChI Key: YIKOBSATCXWBPI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including phenol, methoxy, and isoquinoline groups. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. The isoquinoline ring could potentially be formed via a Bischler-Napieralski reaction or similar methods . The methoxy and phenol groups could be introduced via etherification and aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoquinoline ring is a bicyclic structure that includes a benzene ring fused to a pyridine ring. The methoxy groups are oxygen atoms bonded to a methyl group and attached to the carbon atoms of the rings. The phenol group is a hydroxyl group attached to a benzene ring .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions. The phenol and methoxy groups are both electron-donating, which means they could activate the aromatic rings towards electrophilic aromatic substitution. The isoquinoline ring could also undergo various reactions typical of aromatic heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the positions of the functional groups on the rings, the presence of any chiral centers, and the overall shape and flexibility of the molecule .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to use personal protective equipment and follow good laboratory practices. The specific hazards associated with this compound would depend on its physical and chemical properties .

properties

IUPAC Name

2-[[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methyl]-4-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClNO4/c1-29-20-7-8-22(28)18(12-20)15-27-10-9-16-13-23(30-2)24(31-3)14-21(16)25(27)17-5-4-6-19(26)11-17/h4-8,11-14,25,28H,9-10,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKOBSATCXWBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)CN2CCC3=CC(=C(C=C3C2C4=CC(=CC=C4)Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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